Cas no 2150904-74-6 (methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate)

Technical Introduction: Methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate is a specialized pyrimidine derivative featuring a propynyloxyamine substituent at the 6-position and a methyl ester group at the 4-position. This structure confers reactivity suitable for further functionalization, particularly in heterocyclic synthesis and pharmaceutical intermediate applications. The propynyloxy moiety offers potential for click chemistry modifications, while the ester group provides versatility for hydrolysis or transesterification. Its well-defined molecular framework ensures consistency in synthetic pathways, making it valuable for research in medicinal chemistry and agrochemical development. The compound’s stability under standard conditions and compatibility with common organic solvents enhance its utility in laboratory-scale reactions.
methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate structure
2150904-74-6 structure
商品名:methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate
CAS番号:2150904-74-6
MF:C9H9N3O3
メガワット:207.186061620712
CID:5897575
PubChem ID:165778009

methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate
    • EN300-1448952
    • methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate
    • 2150904-74-6
    • インチ: 1S/C9H9N3O3/c1-3-4-15-12-8-5-7(9(13)14-2)10-6-11-8/h1,5-6H,4H2,2H3,(H,10,11,12)
    • InChIKey: RMWISHNAOPENHD-UHFFFAOYSA-N
    • ほほえんだ: O(CC#C)NC1C=C(C(=O)OC)N=CN=1

計算された属性

  • せいみつぶんしりょう: 207.06439116g/mol
  • どういたいしつりょう: 207.06439116g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 73.3Ų

methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1448952-1000mg
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate
2150904-74-6
1000mg
$1057.0 2023-09-29
Enamine
EN300-1448952-2500mg
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate
2150904-74-6
2500mg
$2071.0 2023-09-29
Enamine
EN300-1448952-50mg
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate
2150904-74-6
50mg
$888.0 2023-09-29
Enamine
EN300-1448952-5000mg
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate
2150904-74-6
5000mg
$3065.0 2023-09-29
Enamine
EN300-1448952-100mg
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate
2150904-74-6
100mg
$930.0 2023-09-29
Enamine
EN300-1448952-1.0g
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate
2150904-74-6
1g
$0.0 2023-06-06
Enamine
EN300-1448952-10000mg
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate
2150904-74-6
10000mg
$4545.0 2023-09-29
Enamine
EN300-1448952-250mg
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate
2150904-74-6
250mg
$972.0 2023-09-29
Enamine
EN300-1448952-500mg
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate
2150904-74-6
500mg
$1014.0 2023-09-29

methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate 関連文献

methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylateに関する追加情報

Methyl 6-(Prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate: An Overview of CAS No. 2150904-74-6

Methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate (CAS No. 2150904-74-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of new drugs for the treatment of neurological disorders and cancer.

The chemical structure of methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate is defined by a pyrimidine core with a propargyloxy substituent and an amine group, which are key functional groups that contribute to its biological activity. The presence of these functional groups allows for the formation of hydrogen bonds and other interactions with biological targets, making it a promising candidate for drug discovery.

Recent studies have highlighted the potential of methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate in modulating the activity of specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding suggests that methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate could be further developed into an effective anticancer agent.

In addition to its anticancer properties, methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate has also shown promise in the treatment of neurological disorders. Research conducted at a leading pharmaceutical institute demonstrated that this compound can effectively cross the blood-brain barrier and modulate the activity of neurotransmitter receptors, which are crucial for maintaining proper brain function. These findings open up new avenues for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate involves a series of well-defined chemical reactions, including nucleophilic substitution and coupling reactions. The efficiency and scalability of these synthetic routes have been optimized to ensure high yields and purity, making it feasible for large-scale production. This is particularly important for advancing the compound from preclinical to clinical stages.

Clinical trials are currently underway to evaluate the safety and efficacy of methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with minimal side effects, paving the way for further investigation in larger patient populations. The ongoing clinical trials aim to determine optimal dosing regimens and to assess the compound's therapeutic potential in various disease models.

In conclusion, methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate (CAS No. 2150904-74-6) represents a promising lead compound with diverse therapeutic applications. Its unique chemical structure and biological activity make it an attractive candidate for further research and development in the pharmaceutical industry. As more data from clinical trials become available, it is expected that this compound will play a significant role in advancing our understanding and treatment of various diseases.

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